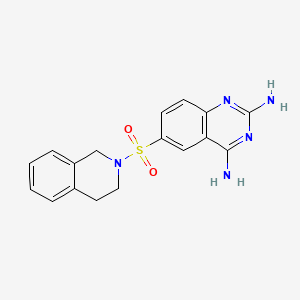![molecular formula C8H13N3OS2 B15216215 N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide CAS No. 116457-37-5](/img/structure/B15216215.png)
N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with ethylthioethylamine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiadiazole ring and the ethylthioethyl group play crucial roles in its binding affinity and specificity. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
- **N-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(Methylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
- **N-(5-(2-(Propylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide
Comparison: N-(5-(2-(Ethylthio)ethyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethylthioethyl group, which enhances its biological activity and binding affinity compared to similar compounds. The specific arrangement of atoms in this compound allows for more effective interactions with molecular targets, making it a promising candidate for further research and development.
Properties
CAS No. |
116457-37-5 |
|---|---|
Molecular Formula |
C8H13N3OS2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
N-[5-(2-ethylsulfanylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C8H13N3OS2/c1-3-13-5-4-7-10-11-8(14-7)9-6(2)12/h3-5H2,1-2H3,(H,9,11,12) |
InChI Key |
LTASPUFPSUEUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC1=NN=C(S1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


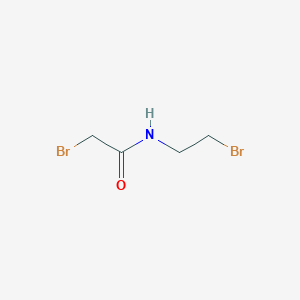
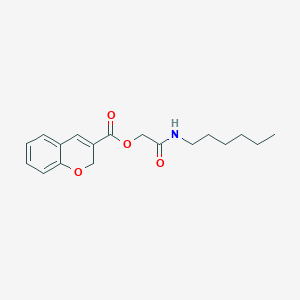
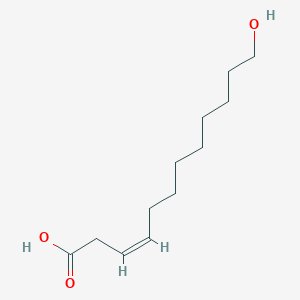
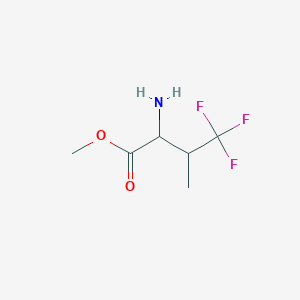
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
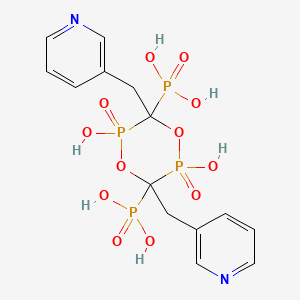
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
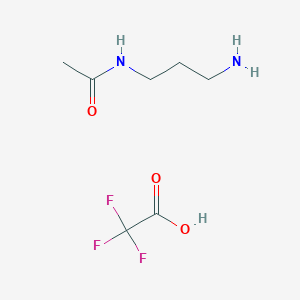

![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
